molecular formula C12H17NO2 B13989554 Ethyl 3-amino-2-phenylbutanoate CAS No. 40233-81-6

Ethyl 3-amino-2-phenylbutanoate

Cat. No.: B13989554
CAS No.: 40233-81-6
M. Wt: 207.27 g/mol
InChI Key: GQEDVMVEVIKYGN-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2-phenylbutanoate is an organic compound with the molecular formula C12H17NO2 It is an ester derivative of 3-amino-2-phenylbutanoic acid and is characterized by the presence of an ethyl ester group, an amino group, and a phenyl group attached to a butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-2-phenylbutanoate typically involves the esterification of 3-amino-2-phenylbutanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

3-amino-2-phenylbutanoic acid+ethanolH2SO4ethyl 3-amino-2-phenylbutanoate+water\text{3-amino-2-phenylbutanoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 3-amino-2-phenylbutanoic acid+ethanolH2​SO4​​ethyl 3-amino-2-phenylbutanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2-phenylbutanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Ethyl 3-amino-2-phenylbutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of ethyl 3-amino-2-phenylbutanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds or ionic interactions with target molecules, while the ester group may undergo hydrolysis to release the active acid form. The phenyl group can contribute to hydrophobic interactions, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-4-phenylbutanoate: Similar structure but with the amino group at a different position.

    Ethyl 3-amino-4-phenylbutanoate: Similar structure but with an additional methyl group.

    Ethyl 2-oxo-4-phenylbutanoate: Contains a keto group instead of an amino group.

Uniqueness

Ethyl 3-amino-2-phenylbutanoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This unique arrangement can result in distinct biological activities and chemical properties compared to its analogs.

Properties

CAS No.

40233-81-6

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

ethyl 3-amino-2-phenylbutanoate

InChI

InChI=1S/C12H17NO2/c1-3-15-12(14)11(9(2)13)10-7-5-4-6-8-10/h4-9,11H,3,13H2,1-2H3

InChI Key

GQEDVMVEVIKYGN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)C(C)N

Origin of Product

United States

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